molecular formula C14H16BrN3S B4956037 1-[(5-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine

1-[(5-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine

Cat. No. B4956037
M. Wt: 338.27 g/mol
InChI Key: YBLRRRKATMWSKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine is a chemical compound that has been studied extensively in scientific research. This compound is commonly referred to as BTPP and is a member of the piperazine family of compounds. BTPP has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of BTPP involves its binding to the serotonin 5-HT1A receptor and the dopamine D4 receptor. By binding to these receptors, BTPP can modulate their activity and influence a range of physiological processes. The exact mechanism of action of BTPP is still being studied, but it is believed to involve a complex interplay between the compound and the receptors it binds to.
Biochemical and Physiological Effects:
BTPP has been shown to have a range of biochemical and physiological effects, including the modulation of serotonin and dopamine signaling pathways. Specifically, BTPP has been shown to increase the release of serotonin and dopamine in the brain, leading to increased mood and motivation. BTPP has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

The use of BTPP in laboratory experiments has several advantages, including its high potency and selectivity for the serotonin 5-HT1A and dopamine D4 receptors. However, the use of BTPP also has some limitations, including its potential for off-target effects and the need for specialized expertise in its synthesis and handling.

Future Directions

There are several potential future directions for research involving BTPP. One area of interest is the development of new compounds that are based on the structure of BTPP but have improved potency and selectivity for specific receptors. Another area of interest is the use of BTPP in the development of new treatments for mood disorders and other psychiatric conditions. Additionally, further research is needed to fully understand the mechanism of action of BTPP and its potential for therapeutic use.

Synthesis Methods

The synthesis of BTPP involves a multistep process that begins with the reaction of 2-bromothiophene with formaldehyde to form the intermediate 2-(bromomethyl)thiophene. This intermediate is then reacted with 2-pyridinemethanol to form the final product, BTPP. The synthesis of BTPP is a complex process that requires advanced chemical knowledge and expertise.

Scientific Research Applications

BTPP has been widely used in scientific research as a tool for studying the function of various receptors in the brain. Specifically, BTPP has been shown to bind to the serotonin 5-HT1A receptor and the dopamine D4 receptor. These receptors are involved in a range of physiological processes, including mood regulation, cognition, and reward pathways.

properties

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3S/c15-13-5-4-12(19-13)11-17-7-9-18(10-8-17)14-3-1-2-6-16-14/h1-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLRRRKATMWSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(S2)Br)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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